3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine

Catalog No.
S14221644
CAS No.
M.F
C7H8N4
M. Wt
148.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine

Product Name

3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine

IUPAC Name

3-methylimidazo[4,5-b]pyridin-5-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-11-4-9-5-2-3-6(8)10-7(5)11/h2-4H,1H3,(H2,8,10)

InChI Key

QABBQDSRBPIXEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(C=C2)N

3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its molecular formula is C7H8N4, and it features a methyl group at the 3-position and an amino group at the 5-position of the imidazo ring. This compound is characterized by its unique bicyclic structure, which consists of a fused imidazole and pyridine ring. The imidazo[4,5-b]pyridine derivatives are known for their diverse biological activities and potential applications in medicinal chemistry.

Typical of nitrogen-containing heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, allowing for the introduction of various substituents.
  • Cyclization Reactions: The compound can serve as a precursor in cyclization reactions to form more complex heterocycles.
  • Oxidation and Reduction: Depending on the conditions, the nitrogen atoms in the ring can be oxidized or reduced, altering the electronic properties of the compound.

Research has shown that 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine exhibits significant biological activities:

  • Anticancer Properties: Compounds from the imidazo[4,5-b]pyridine class have been investigated for their anticancer effects, with some derivatives demonstrating cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Effects: The compound has been associated with anti-inflammatory activity, potentially through inhibition of specific kinases involved in inflammatory pathways .
  • Antimicrobial Activity: Some derivatives show promising results against bacterial strains, indicating potential use as antimicrobial agents.

The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine can be achieved through several methods:

  • Tandem Reactions: A method involves starting from 2-chloro-3-nitropyridine and using a tandem sequence of nucleophilic aromatic substitution followed by reduction and heteroannulation with aromatic aldehydes .
  • Cyclization from Precursors: Starting materials such as malononitrile can be reacted with N-aryl amines to yield imidazo[4,5-b]pyridine derivatives .
  • Green Chemistry Approaches: Recent studies have emphasized environmentally friendly synthesis routes using water as a solvent to enhance reaction efficiency and reduce waste .

3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine has various applications in medicinal chemistry:

  • Drug Development: Its derivatives are being explored as potential drug candidates for treating cancer and inflammatory diseases due to their biological activities.
  • Biochemical Research: The compound serves as a model for studying enzyme interactions and mechanisms in biochemical research.

Studies on 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine have focused on its interactions with biological targets:

  • Kinase Inhibition: Research has suggested that certain derivatives may selectively inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), which are implicated in inflammatory responses .
  • Receptor Binding Studies: Investigations into its binding affinity to specific receptors can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
2-Amino-1-methylimidazo[4,5-b]pyridineMethyl group at position 1Known for mutagenic properties
2-Aminoimidazo[4,5-f]quinolineQuinoline ring fused with imidazoleExhibits carcinogenic activity
1-Methylimidazo[4,5-b]pyridineMethyl at position 1Anticancer properties noted
2-Amino-3-methylimidazo[4,5-f]quinolineAdditional methyl group on quinolineFound in cooked meats; associated with cancer risk

The uniqueness of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine lies in its specific methylation pattern and amino substitution that may confer distinct biological properties compared to its analogs.

The imidazo[4,5-b]pyridine system combines aromatic pyridine and imidazole rings into a planar bicyclic structure with three nitrogen atoms. In 3-methyl-3H-imidazo[4,5-b]pyridin-5-amine (C₇H₈N₄), the methyl group at position 3 and amino group at position 5 create a stereoelectronic profile that enhances hydrogen bonding and hydrophobic interactions with biological targets. This scaffold’s rigidity allows for precise spatial arrangement of functional groups, making it ideal for:

  • Kinase inhibition: The nitrogen-rich structure mimics ATP’s purine motif, enabling competitive binding in catalytic pockets.
  • Antimicrobial activity: Planar aromatic systems penetrate microbial membranes while substituents disrupt enzymatic processes.

Comparative analysis of analogs demonstrates how substitution patterns dictate bioactivity:

CompoundSubstituent PositionsKey Biological Property
3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine3-CH₃, 5-NH₂Kinase inhibition, antimicrobial
2-Amino-1-methylimidazo[4,5-b]pyridine1-CH₃, 2-NH₂Mutagenic activity
1-Methylimidazo[4,5-b]pyridine1-CH₃Anticancer activity

Historical Evolution of Nitrogen-Bridged Bicyclic Systems in Medicinal Chemistry

The development of nitrogen-bridged bicyclic compounds accelerated in the 1970s with the discovery of purine-like kinase inhibitors. Early synthetic routes relied on:

  • Condensation reactions: 2,3-Diaminopyridine with carboxylic acids under acidic conditions.
  • Nucleophilic aromatic substitution: 2-Chloro-3-nitropyridine intermediates aminated before cyclization.

Breakthroughs in catalysis, particularly Rh₂(NHCOtBu)₄-mediated formal carbenoid insertion (2015), enabled efficient construction of azabicyclo[X.Y.Z]alkane derivatives with >90% yields. These methods resolved historical challenges in regioselectivity and functional group tolerance, paving the way for 3-methyl-3H-imidazo[4,5-b]pyridin-5-amine’s application in targeted therapies.

The antiproliferative activity of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine and related derivatives demonstrates remarkable potency against diverse human cancer cell lines through multiple mechanistic pathways. Comprehensive structure-activity relationship studies reveal that the positioning of the methyl and amino substituents significantly influences cytotoxic potency and selectivity profiles [4] [5].

Cell Cycle Disruption and Growth Inhibition

Mechanistic investigations demonstrate that imidazo[4,5-b]pyridine derivatives exert their antiproliferative effects primarily through cell cycle perturbation. The most potent derivatives, including the 4-hydroxyphenyl substituted compound 13 and the N-methyl derivative 19, exhibit pronounced activity against multiple cancer cell lines with IC50 values ranging from 1.45 to 4.25 μM [4]. These compounds demonstrate comparable efficacy to the established chemotherapeutic agent etoposide across diverse cancer models [4].

The mechanism of action involves dose-dependent accumulation of cells in the G2/M phase, indicating a cell cycle-specific mode of action [4]. Flow cytometric analysis of cancer cell lines including HEp-2, NCI-H460, and LN-229 reveals significant G2/M arrest following exposure to active derivatives, suggesting interference with mitotic progression and chromosome segregation [4].

Advanced tetracyclic imidazo[4,5-b]pyridine derivatives demonstrate even greater potency, with compounds 6a, 8, and 10 achieving IC50 values in the nanomolar range (0.2-0.9 μM) against non-small cell lung cancer cells [6]. Nuclear magnetic resonance-based metabolomics analysis reveals that these compounds induce significant metabolic perturbations affecting essential amino acid metabolism, glycerophospholipid pathways, and oxidative defense mechanisms [6].

Target Selectivity and Therapeutic Window

Structure-activity relationship analysis indicates that specific structural modifications dramatically influence both potency and selectivity. The introduction of a methyl group at the nitrogen atom of the imidazo[4,5-b]pyridine nucleus enhances antiproliferative activity, while hydroxyl substitution at the para position of phenyl rings provides optimal cytotoxic profiles [4]. Conversely, methoxy-substituted derivatives demonstrate reduced activity, establishing clear structure-function relationships [4].

Selectivity studies using normal peripheral blood mononuclear cells demonstrate that the most active compounds maintain acceptable therapeutic windows. At concentrations of 10 μM, minimal toxicity is observed against normal cells, while maintaining potent anticancer activity, creating opportunities for selective therapeutic intervention [4].

Table 1: Antiproliferative Activity Data for Key Imidazo[4,5-b]pyridine Derivatives

CompoundCancer Cell LineIC50 Range (μM)Primary Mechanism
13 (p-hydroxy substituted)Multiple (Capan-1, HCT-116, etc.)1.50-4.25Cell cycle arrest
19 (N-methyl derivative)Multiple (Capan-1, LN-229, etc.)1.45-2.83G2/M phase accumulation
10 (amidino-substituted)Colon carcinoma0.4Sub-micromolar inhibition
14 (2-imidazolinyl amidino)Colon carcinoma0.7Sub-micromolar inhibition
6a (tetracyclic derivative)NSCLC0.2-0.9Metabolic pathway disruption

Antimicrobial Activity Against Multidrug-Resistant Pathogens

The antimicrobial properties of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine derivatives address the critical challenge of multidrug-resistant bacterial infections through novel mechanisms of action that circumvent conventional resistance pathways [3] [7] [8]. These compounds demonstrate particular efficacy against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species [3] [9].

Mechanism of Antimicrobial Action

Molecular target identification reveals that imidazo[4,5-b]pyridine derivatives primarily inhibit essential bacterial enzymes involved in protein synthesis and cell wall biosynthesis. Methionyl-transfer ribonucleic acid synthetase emerges as a critical target, with specific derivatives demonstrating IC50 values below 50 nanomolar against this enzyme [3]. This target proves particularly attractive because it is essential for bacterial protein synthesis while maintaining selectivity against bacterial versus mammalian enzymes [9].

Additional mechanistic studies demonstrate that certain derivatives target glucosamine-6-phosphate synthase, an enzyme responsible for fungal cell wall synthesis and sugar metabolism regulation [3]. The final product of this enzymatic pathway, uridine diphosphate N-acetylglucosamine, is essential for cell wall component synthesis, making this target valuable for both antibacterial and antifungal applications [3].

Activity Against Resistant Pathogens

Comprehensive antimicrobial screening demonstrates significant activity against clinically relevant multidrug-resistant organisms. The optimized derivative MRS-2541, while technically an imidazo[1,2-a]pyrazine analog, provides important insights into the antimicrobial potential of related imidazo[4,5-b]pyridine structures. This compound achieves minimum inhibitory concentrations of 0.06-0.125 μg/mL against multiple methicillin-resistant Staphylococcus aureus strains, comparing favorably to standard antimicrobials including linezolid and vancomycin [9].

Native imidazo[4,5-b]pyridine derivatives demonstrate selective activity patterns. N3-alkylated derivatives show particular promise, with compound 4 achieving MIC values of 0.07 mg/mL against Bacillus cereus, while compound 6 demonstrates broader spectrum activity with MIC values of 0.15 mg/mL against both Gram-positive and Gram-negative organisms [7].

Pyrazolo-imidazopyridine conjugates represent a particularly promising approach for combating multidrug resistance. These hybrid molecules demonstrate broad-spectrum activity with minimum bactericidal concentrations below 2.50 μg/mL against resistant Staphylococcus aureus strains and below 1.0 μg/mL against various Gram-negative pathogens [10].

Table 2: Antimicrobial Activity Profile of Imidazo[4,5-b]pyridine Derivatives

CompoundTarget OrganismMIC (μg/mL)Resistance Pattern
4 (N3-alkylated)B. cereus0.07Gram-positive selective
6 (N3-alkylated)B. cereus, E. coli0.15Broad spectrum
5a (pyrazolo-IZP conjugate)MRSA, S. aureus, E. coli<2.50Broad spectrum
5c (2-OH substituted)S. aureus, MRSA, S. typhi0.08-19.53Both Gram +/-

Resistance Development and Stability

In vitro resistance frequency studies demonstrate that imidazo[4,5-b]pyridine-based antimicrobials maintain relatively low propensity for resistance development. Resistance frequency rates range from 10^-8 to 10^-9, which proves comparable to ciprofloxacin and superior to fusidic acid [9]. The primary resistance mechanism involves mutations in the target enzyme, specifically the I57N mutation in methionyl-transfer ribonucleic acid synthetase, providing clear structure-function relationships for resistance monitoring [9].

Modulation of Inflammatory Pathways via COX-2 Inhibition

The anti-inflammatory properties of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine derivatives operate through selective inhibition of cyclooxygenase-2, offering therapeutic potential for inflammatory conditions while minimizing gastrointestinal toxicity associated with non-selective cyclooxygenase inhibition [11]. The diaryl pharmacophore present in these derivatives provides the structural foundation for selective cyclooxygenase-2 interaction [11].

Selective Cyclooxygenase-2 Inhibition Mechanism

Molecular docking studies reveal that 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives adopt binding conformations similar to established selective cyclooxygenase-2 inhibitors including celecoxib [11]. The most active derivative, compound 3f bearing 4-chloro and 3-trifluoromethyl substitutions, demonstrates 2-fold selectivity for cyclooxygenase-2 with IC50 values of 9.2 and 21.8 μmol/L against cyclooxygenase-2 and cyclooxygenase-1, respectively [11].

Structure-activity relationship analysis demonstrates that substituent positioning significantly influences both potency and selectivity profiles. Compounds 3c and 3h, featuring 4-fluoro/3-trifluoromethyl and 3,4-dimethoxyl substitutions respectively, achieve potent cyclooxygenase-2 inhibition with IC50 values approximately 15 μmol/L [11]. The selectivity ratios favor cyclooxygenase-2 inhibition, indicating reduced risk of gastrointestinal complications compared to non-selective inhibitors [11].

Anti-Inflammatory Efficacy and Applications

Crystallographic analysis of the most active compound 3f bound to cyclooxygenase-2 reveals key interactions within the enzyme active site that mirror those observed with clinically approved selective inhibitors [11]. This structural validation supports the therapeutic potential of these derivatives for inflammatory conditions requiring cyclooxygenase-2 modulation [11].

The therapeutic applications extend beyond traditional anti-inflammatory indications. Recent studies demonstrate that imidazo[4,5-b]pyridine derivatives effectively modulate neuroinflammation through bromodomain and extra-terminal protein inhibition, providing novel approaches for neuropathic pain management [12]. Compound DDO-8926 significantly alleviates mechanical hypersensitivity in spared nerve injury models by inhibiting pro-inflammatory cytokine production [12].

Table 3: Cyclooxygenase Inhibition Profile of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio
3f (4-chloro, 3-CF3 substituted)21.89.20.42 (COX-2 selective)
3c (4-fluoro, 3-CF3 substituted)36.015.10.42 (COX-2 selective)
3h (3,4-dimethoxyl substituted)18.515.40.83 (COX-2 selective)
Celecoxib (reference)15.00.0420.0028 (highly COX-2 selective)

Inflammatory Pathway Modulation

Beyond cyclooxygenase inhibition, imidazo[4,5-b]pyridine derivatives demonstrate broader anti-inflammatory effects through modulation of multiple signaling pathways. These compounds influence cytokine production, nuclear factor kappa B activation, and mitogen-activated protein kinase signaling cascades [13] [14]. The multi-target approach provides enhanced therapeutic efficacy while potentially reducing the compensatory inflammatory responses observed with single-target interventions [13].

Kinase-Targeted Therapies in Signal Transduction Regulation

The kinase inhibitory properties of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine derivatives represent their most extensively studied pharmacological application, with multiple compounds advancing through preclinical and clinical development phases [15] [16] [17]. The imidazo[4,5-b]pyridine scaffold provides an optimal framework for kinase inhibition due to its ability to occupy the adenosine triphosphate-binding pocket while achieving selectivity through specific protein-ligand interactions [16] [17].

Aurora Kinase Inhibition and Cancer Therapeutics

Aurora kinases represent critical targets for cancer therapy due to their essential roles in mitotic progression and chromosome segregation. The optimized dual FLT3/Aurora kinase inhibitor 27e demonstrates exceptional potency with binding constants of 7.5 nanomolar and 48 nanomolar for Aurora-A and Aurora-B, respectively [16]. This compound additionally inhibits FLT3 kinase with a binding constant of 6.2 nanomolar, providing dual therapeutic targeting relevant for acute myeloid leukemia treatment [16].

Selectivity engineering through structure-based design has yielded Aurora-A selective inhibitors including compounds 28c and 40f. These derivatives exploit differences in the adenosine triphosphate-binding pockets between Aurora-A and Aurora-B isoforms, particularly the Thr217 residue unique to Aurora-A [17] [18]. Crystallographic studies demonstrate that these compounds achieve selectivity ratios exceeding 30-fold for Aurora-A over Aurora-B inhibition [17].

In vivo efficacy studies demonstrate that compound 27e strongly inhibits growth of FLT3-ITD-positive acute myeloid leukemia xenografts following oral administration. Biomarker modulation and plasma exposure data confirm dual FLT3 and Aurora kinase target engagement, validating the therapeutic concept [16].

Tyrosine Kinase 2 Selective Inhibition

The development of GLPG3667 represents a significant advancement in selective tyrosine kinase 2 inhibition for autoimmune disease treatment [19] [20]. This compound achieves picomolar potency against tyrosine kinase 2 while maintaining excellent selectivity over other Janus kinase family members [19]. The selectivity profile proves critical for avoiding the hematological toxicities associated with broader Janus kinase inhibition [19].

Clinical development of GLPG3667 has progressed through Phase 1b studies in patients with moderate-to-severe psoriasis, demonstrating clinical efficacy and validating the therapeutic approach [19]. The compound currently advances through Phase 2 trials for dermatomyositis and systemic lupus erythematosus, expanding the therapeutic applications of selective tyrosine kinase 2 inhibition [19].

Emerging Kinase Targets and Therapeutic Applications

Recent developments in imidazo[4,5-b]pyridine-based kinase inhibition encompass diverse therapeutic targets. Ataxia telangiectasia mutated kinase inhibitors 90 and 93 achieve picomolar enzymatic potency with favorable selectivity within the phosphatidylinositol 3-kinase-related kinase family [21]. These compounds demonstrate promising pharmacokinetic properties and strong activity in organoid models when combined with DNA-damaging agents [21].

P21-activated kinase 4 inhibition through compound KY-04045 provides novel opportunities for cancer metastasis intervention [22]. Although the binding affinity remains modest compared to other kinase inhibitors, crystallographic validation confirms specific target engagement and provides a foundation for further optimization [22].

Table 4: Kinase Inhibition Profile of Imidazo[4,5-b]pyridine-based Therapeutics

CompoundPrimary TargetBinding Constant/IC50Selectivity Profile
27eFLT3, Aurora kinasesFLT3: 6.2 nM, Aurora-A: 7.5 nMDual target optimization
28cAurora-AAurora-A: <50 nMAurora-A >> Aurora-B
GLPG3667TYK2TYK2: picomolar rangeTYK2 >> other JAKs
90, 93ATM kinaseATM: picomolar rangeATM selective within PIKK family

Signal Transduction Pathway Integration

The therapeutic potential of kinase-targeted imidazo[4,5-b]pyridine derivatives extends beyond single-target inhibition to encompass pathway-level interventions. Dual FLT3/Aurora inhibition addresses both proliferative signaling and mitotic checkpoint control, providing synergistic anticancer effects [16]. Similarly, selective tyrosine kinase 2 inhibition modulates multiple cytokine signaling pathways while preserving essential immune functions mediated by other Janus kinase family members [19].

The integration of kinase inhibition with other pharmacological mechanisms enhances therapeutic efficacy. Combination of ataxia telangiectasia mutated kinase inhibition with DNA-damaging chemotherapy exploits synthetic lethality concepts, selectively targeting cancer cells with defective DNA repair mechanisms [21]. This approach represents a paradigm for precision medicine applications of imidazo[4,5-b]pyridine-based therapeutics [21].

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

148.074896272 g/mol

Monoisotopic Mass

148.074896272 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types